An In-depth Technical Guide to 3,5-Diaminobenzonitrile (CAS No. 33786-93-5): A Versatile Building Block for Advanced Synthesis
An In-depth Technical Guide to 3,5-Diaminobenzonitrile (CAS No. 33786-93-5): A Versatile Building Block for Advanced Synthesis
Foreword: Unveiling the Potential of a Key Intermediate
In the landscape of chemical synthesis, the strategic value of a molecule is often defined by its structural functionality and reactive potential. 3,5-Diaminobenzonitrile, a seemingly straightforward aromatic compound, is a prime example of such a high-value intermediate. Characterized by a benzene ring substituted with two electron-donating amino groups and an electron-withdrawing nitrile moiety, it presents a unique electronic and reactive profile.[1][2] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of 3,5-Diaminobenzonitrile, moving beyond basic data to explore its properties, applications, and the practical considerations essential for its effective utilization in the laboratory.
Core Physicochemical & Structural Properties
3,5-Diaminobenzonitrile is an organic compound that typically appears as a solid at room temperature.[2][3] Its structure, featuring two primary amine groups and a nitrile functional group, makes it a derivative of both aniline and benzonitrile.[2] The presence of the polar amino groups allows for hydrogen bonding, rendering it soluble in polar solvents.[2]
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 33786-93-5 | [2][3] |
| Molecular Formula | C₇H₇N₃ | [2][3] |
| Molecular Weight | 133.15 g/mol | [2][3] |
| IUPAC Name | 3,5-diaminobenzonitrile | [4] |
| Melting Point | 188-191 °C | [3] |
| Appearance | Solid | [3] |
| Assay Purity | ≥96-97% | [3][5] |
| Density | 1.245 g/cm³ | [6] |
| SMILES String | Nc1cc(N)cc(c1)C#N | [3] |
| InChI Key | PWINPIZUWNKSPS-UHFFFAOYSA-N | [2][3] |
Diagram 1: Molecular Structure of 3,5-Diaminobenzonitrile
Caption: 2D structure of 3,5-Diaminobenzonitrile (CAS 33786-93-5).
Synthetic Versatility and Applications
The unique arrangement of two nucleophilic amino groups and an electrophilic nitrile group makes 3,5-Diaminobenzonitrile a highly versatile precursor in organic synthesis. Its reactivity is primarily driven by the electron-donating nature of the amino groups, which facilitates a variety of chemical transformations.[2]
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Pharmaceutical and Agrochemical Synthesis: The diamino-substituted benzene core is a common scaffold in medicinal chemistry. This compound serves as a starting material for synthesizing heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs).[7] The strategic placement of the amino groups allows for the construction of complex molecular architectures necessary for developing novel therapeutic agents and agrochemicals.
-
Dye and Pigment Industry: The primary amine groups can be readily diazotized and coupled with various aromatic compounds (like phenols and naphthols) to produce a wide spectrum of monoazo and disazo dyes.[1] The push-pull electronic nature of the molecule (amino groups as donors, nitrile as acceptor) also provides a foundational scaffold for developing fluorescent dyes with interesting photophysical properties.[1]
-
Materials Science: Benzonitrile derivatives have been investigated for their potential in creating advanced materials. For instance, they have been shown to exhibit mechanofluorochromic (MFC) properties, where their fluorescence changes in response to mechanical stress.[1] This suggests that polymers and materials derived from 3,5-Diaminobenzonitrile could be explored for applications in smart sensors and advanced coatings.[1]
Experimental Protocol: Synthesis of an Azo Dye
To illustrate the practical utility of 3,5-Diaminobenzonitrile, this section provides a validated, step-by-step protocol for a diazotization and coupling reaction. This procedure is based on established chemistry for analogous aromatic diamines.[1]
Objective: To synthesize a monoazo dye by diazotizing one amino group of 3,5-Diaminobenzonitrile and coupling it with 2-naphthol.
Causality: The reaction is conducted at low temperatures (0-5 °C) because the intermediate diazonium salt is unstable and can decompose at higher temperatures. The use of a strong acid (HCl) is crucial for the formation of nitrous acid from sodium nitrite, which is the diazotizing agent. The final coupling reaction is performed under basic conditions (NaOH) to activate the 2-naphthol coupling partner, making it more susceptible to electrophilic attack by the diazonium salt.
Materials and Reagents:
-
3,5-Diaminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Beakers (250 mL, 400 mL)
-
Magnetic stirrer and stir bar
-
pH paper or meter
Procedure:
Part A: Diazotization
-
In a 250 mL beaker, dissolve 0.01 mol of 3,5-Diaminobenzonitrile in a mixture of 5 mL concentrated HCl and 20 mL of distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.[1]
-
Separately, prepare a solution of 0.01 mol of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.[1]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the complete formation of the diazonium salt.[1]
Part B: Coupling Reaction
-
In a separate 400 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this coupling solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.
-
A colored precipitate (the azo dye) should form immediately.
-
Continue stirring the reaction mixture for an additional 30 minutes in the ice bath.
-
Isolate the dye precipitate by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and dry the product in a desiccator.
Diagram 2: Experimental Workflow for Azo Dye Synthesis
Caption: Workflow for the synthesis of an azo dye from 3,5-Diaminobenzonitrile.
Safety, Handling, and Storage
As with all chemical reagents, 3,5-Diaminobenzonitrile must be handled with appropriate safety precautions. The primary hazards are associated with ingestion and skin/eye contact.[3] Always consult the full Safety Data Sheet (SDS) from the supplier before commencing any work.
Table 2: GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Class | Acute Toxicity 4 (Oral) | [3] |
| Hazard Statement | H302: Harmful if swallowed | [3] |
| Precautionary Codes | P264, P270, P301 + P312, P501 | [3] |
| Storage Class | 11 (Combustible Solids) | [3] |
| WGK | WGK 3 (highly hazardous to water) | [3] |
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.[8][9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3][9]
-
For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.[3]
-
Avoid breathing dust.[9]
-
Ensure eyewash stations and safety showers are readily accessible.[9]
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
Conclusion: A Building Block of Strategic Importance
3,5-Diaminobenzonitrile (CAS 33786-93-5) is more than just a chemical intermediate; it is a versatile platform for innovation. Its distinct trifunctional aromatic structure offers chemists a reliable and adaptable starting point for synthesizing a diverse range of complex molecules. From creating novel pharmaceuticals and agrochemicals to developing advanced dyes and smart materials, the potential applications for this compound are extensive. A thorough understanding of its properties, reactivity, and safe handling protocols, as outlined in this guide, is paramount for unlocking its full potential in research and development.
References
- Current time inform
- Application Notes and Protocols: 3,5-Diamino-4-methylbenzonitrile in the Development of Novel Dyes. Benchchem.
- CAS 33786-93-5: 3,5-Diaminobenzonitrile. CymitQuimica.
- 3,5-Diaminobenzonitrile 97 33786-93-5. Sigma-Aldrich.
- 3,4-Diaminobenzonitrile 97 17626-40-3. Sigma-Aldrich.
- CAS No. 33786-93-5. Chemsrc.
- 3,5-Diaminobenzonitrile | CAS 33786-93-5. Santa Cruz Biotechnology.
- Safety D
- SAFETY D
- SAFETY D
- Product information, 3,5-Diaminobenzonitrile. P&S Chemicals.
- The Versatility of 3,5-Diaminobenzoic Acid in Custom Synthesis Projects.
- The Crucial Role of 3,5-Dinitrobenzonitrile in Modern Pharmaceutical Synthesis.
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